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Compound of Interest

Compound Name: 1-Oxaspiro[2.5]octane

Cat. No.: B086694 Get Quote

An In-depth Technical Guide to the IUPAC Nomenclature and Chemistry of 1-
Oxaspiro[2.5]octane and its Derivatives

This guide provides a comprehensive overview of the International Union of Pure and Applied

Chemistry (IUPAC) nomenclature for 1-oxaspiro[2.5]octane and its derivatives. It is intended

for researchers, scientists, and professionals in drug development who require a detailed

understanding of the naming conventions, chemical properties, synthesis, and reactions of this

important class of spirocyclic compounds.

IUPAC Nomenclature of Spiro Compounds
Spiro compounds are bicyclic or polycyclic organic compounds in which rings are linked by a

single common atom, known as the spiro atom.[1][2] The IUPAC nomenclature for these

molecules follows a specific set of rules to define the structure unambiguously.

Naming the Parent Spiroalkane
The systematic naming convention for a simple monospiro compound involves:

The prefix "spiro".

Square brackets [] containing the number of carbon atoms in each ring linked to the spiro

atom. These numbers are separated by a full stop and are cited in ascending order.[1]
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The name of the parent hydrocarbon corresponding to the total number of atoms in the entire

cyclic system.[3]

For 1-Oxaspiro[2.5]octane, the name is deconstructed as follows:

Spiro: Indicates a spirocyclic structure with one common atom.[1]

[2.5]: This is the von Baeyer descriptor. The smaller ring is a three-membered epoxide ring,

which has two atoms (the carbons) attached to the spiro atom. The larger ring is a six-

membered cyclohexane ring, which has five atoms attached to the spiro atom. These

numbers are arranged in ascending order: [2.5].[1][2]

Octane: The total number of atoms in both rings, including the spiro atom, is eight (2 + 5 + 1

= 8).

Numbering and Heteroatoms
The presence of heteroatoms (atoms other than carbon) is indicated by prefixes such as "oxa"

for oxygen, "aza" for nitrogen, etc. The numbering of the spirocyclic system is crucial for

locating these heteroatoms and any substituents.

Numbering Convention: Numbering begins in the smaller ring, starting with an atom adjacent

to the spiro atom. It proceeds around the smaller ring, back to the spiro atom, and then

continues around the larger ring.[1][3]

Locating Heteroatoms: Heteroatoms are given the lowest possible numbers consistent with

the fixed numbering of the rings.[4]

In 1-Oxaspiro[2.5]octane, the oxygen atom is part of the smaller, three-membered ring.

Following the numbering rule, it is assigned position '1'.

Naming Derivatives
Substituents on the ring system are named and numbered according to standard IUPAC rules.

The position of the substituent is indicated by the number of the atom to which it is attached.

Examples of Derivatives:
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4,4-dimethyl-8-methylene-1-oxaspiro[2.5]octane: This compound has two methyl groups at

position 4 and a methylene group at position 8 of the 1-oxaspiro[2.5]octane framework.[5]

Ethyl 5,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate: An ethyl carboxylate group is

attached at position 2, and three methyl groups are located at positions 5 and 7.[6]

1-Oxa-2-azaspiro[2.5]octane: In this derivative, a nitrogen atom replaces the carbon at the 2-

position, creating a three-membered oxaziridine ring fused to the cyclohexane ring.[7]

Data Presentation
Quantitative data for 1-Oxaspiro[2.5]octane and several of its derivatives are summarized in

the tables below for easy comparison.

Table 1: Physicochemical Properties of 1-
Oxaspiro[2.5]octane

Property Value Source

IUPAC Name 1-oxaspiro[2.5]octane [8]

CAS Number 185-70-6 [8]

Molecular Formula C₇H₁₂O [8]

Molecular Weight 112.17 g/mol [8]

InChIKey
VUEWYZJJYGPJDC-

UHFFFAOYSA-N
[8]

Synonyms
Methylenecyclohexane oxide,

Cyclohexylidene oxide
[8]

Table 2: Properties of Selected 1-Oxaspiro[2.5]octane
Derivatives
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IUPAC Name Molecular Formula
Molecular Weight (
g/mol )

CAS Number

4,4-dimethyl-8-

methylene-1-

oxaspiro[2.5]octane

C₁₀H₁₆O 152.23 54345-56-1[5]

1-oxaspiro[2.5]octane-

2-carbonitrile
C₈H₁₁NO 137.18 36929-66-5[9]

1-oxa-2-

azaspiro[2.5]octane
C₆H₁₁NO 113.16 185-80-8[7]

Ethyl 5,5,7-trimethyl-

1-oxaspiro[2.5]octane-

2-carboxylate

C₁₃H₂₂O₃ 226.32 60234-72-2[6]

cis-2,2,6-trimethyl-1-

oxaspiro[2.5]octan-4-

one

C₁₀H₁₆O₂ 168.23 13080-29-0[10]

1-oxa-2-

azaspiro[2.5]octan-2-

yl(phenyl)methanone

C₁₃H₁₅NO₂ 217.26 2289-83-0[11]

Table 3: ¹³C NMR Spectroscopic Data for 1-
Oxaspiro[2.5]octane
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Atom Position Chemical Shift (δ, ppm) in CDCl₃

C2 52.3

C3 (Spiro) 61.2

C4, C8 26.5

C5, C7 25.4

C6 28.5

Data sourced from SpectraBase and literature

references therein.[12] A structural and

conformational analysis of various derivatives

has been performed using ¹H, ¹³C, and ¹⁵N NMR

spectroscopy.[13]

Experimental Protocols
The synthesis of 1-oxaspiro[2.5]octane and its derivatives can be achieved through several

methods. Key experimental protocols are detailed below.

Synthesis of 1-Oxaspiro[2.5]octane via Epoxidation
The parent compound, 1-oxaspiro[2.5]octane, is commonly synthesized by the epoxidation of

methylenecyclohexane.

Reaction: Methylenecyclohexane is reacted with an epoxidizing agent, such as meta-

chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (CH₂Cl₂).

Procedure:

Methylenecyclohexane is dissolved in dichloromethane.

The solution is cooled in an ice bath.

A solution of m-CPBA in dichloromethane is added dropwise to the cooled solution with

stirring.
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The reaction mixture is allowed to warm to room temperature and stirred for several hours

until the reaction is complete (monitored by TLC).

The reaction mixture is then washed successively with a sodium sulfite solution, a sodium

bicarbonate solution, and brine.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is

removed under reduced pressure to yield the crude product.

Purification is typically achieved by distillation or column chromatography.

Synthesis of 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane
via Corey-Chaykovsky Reaction
A patented method describes the synthesis of a tetramethyl derivative from a ketone using

dimethylsulfonium methylide.[14]

Reaction: 2,2,3,6-tetramethyl-1-cyclohexanone reacts with dimethylsulfonium methylide,

prepared in situ, to form the corresponding epoxide.

Protocol:

Dimethylsulfonium methylide is generated in situ. In one embodiment, sodium hydroxide is

added to a mixture of 2,2,3,6-tetramethyl-1-cyclohexanone and trimethylsulfonium chloride

in dimethyl sulfoxide (DMSO).[14]

The reaction is slightly exothermic and is maintained at a temperature of 25-30°C with

external cooling.[14]

The mixture is stirred vigorously for approximately 6 hours.[14]

After the reaction is complete, the product, 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane, is

extracted from the mixture using petroleum ether.[14]

The combined organic extracts are concentrated, and the final product is purified by

fractional distillation.[14]
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Enzymatic Azidolysis of Racemic 1-
Oxaspiro[2.5]octanes
Halohydrin dehalogenases have been shown to catalyze the highly regioselective azidolysis of

spiroepoxides, a reaction useful for producing enantiopure compounds.[15]

Reaction: A racemic mixture of a 1-oxaspiro[2.5]octane derivative is subjected to enzymatic

ring-opening using an azide source.

General Protocol:

A cell-free extract of E. coli overexpressing a halohydrin dehalogenase (e.g., HheC) is

prepared.[15]

The reaction mixture is prepared in a buffer (e.g., TEM buffer: 10 mM Tris-SO₄, 1 mM

EDTA, 1 mM β-mercaptoethanol).

The racemic spiroepoxide substrate is added to the buffer, followed by the addition of

sodium azide (NaN₃).

The enzymatic reaction is initiated by adding the cell-free enzyme extract.

The reaction is incubated at a controlled temperature (e.g., 25°C) with shaking.

The reaction progress is monitored by analyzing samples using techniques such as gas

chromatography (GC).

Upon completion, the product is extracted from the aqueous phase using an organic

solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield the

azido-alcohol product.

Mandatory Visualizations
Diagrams created using Graphviz illustrate key concepts related to the nomenclature and

synthesis of 1-Oxaspiro[2.5]octane.
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Click to download full resolution via product page

Caption: IUPAC numbering scheme for 1-Oxaspiro[2.5]octane.

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 1-Oxaspiro[2.5]octane.

Click to download full resolution via product page

Caption: Logical relationship for the Corey-Chaykovsky epoxidation.

Biological and Pharmaceutical Relevance
Derivatives of 1-oxaspiro[2.5]octane have garnered significant interest in medicinal chemistry.

They are being investigated for various therapeutic applications, including the treatment of

obesity and related metabolic disorders.[16] Certain analogs act as inhibitors of Methionine

Aminopeptidase 2 (MetAP2), an enzyme associated with cancer and infectious diseases.[16]

The spirocyclic framework is a versatile scaffold that appears in numerous natural and

synthetic compounds exhibiting a wide range of biological activities, including antioxidant

properties.[17] The unique three-dimensional structure of spiro compounds allows them to

mimic important pharmacophores, making them attractive candidates for drug discovery

programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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